molecular formula C20H23N3O3S B3712478 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

Cat. No.: B3712478
M. Wt: 385.5 g/mol
InChI Key: ICPNKTZDWGJAPS-UHFFFAOYSA-N
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Description

1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 4-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(morpholin-4-yl)aniline to yield the desired thiourea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antitumor activity may involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is unique due to its specific structural features, such as the presence of both phenoxy and morpholinyl groups

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(4-morpholin-4-ylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-15-2-8-18(9-3-15)26-14-19(24)22-20(27)21-16-4-6-17(7-5-16)23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPNKTZDWGJAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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